molecular formula C7H8N2O6S B1266037 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid CAS No. 6375-05-9

5-Amino-4-methoxy-2-nitrobenzenesulphonic acid

Cat. No. B1266037
CAS RN: 6375-05-9
M. Wt: 248.22 g/mol
InChI Key: QQSSZTDQUIRFNT-UHFFFAOYSA-N
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Description

5-Amino-4-methoxy-2-nitrobenzenesulphonic acid is a compound of interest in various chemical research fields due to its unique combination of functional groups. These include an amino group, a methoxy group, a nitro group, and a sulphonyl group, each contributing distinct chemical properties. This compound serves as a precursor or an intermediate in the synthesis of more complex molecules, including dyes, pharmaceuticals, and polymers.

Synthesis Analysis

The synthesis of compounds related to 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid involves several key reactions, including nitration, sulphonation, and functional group transformations. For example, nitration reactions are essential for introducing nitro groups into aromatic compounds, which can be further manipulated through various chemical reactions (Wilk et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various analytical techniques, including X-ray diffraction. These studies reveal the spatial arrangement of atoms within the molecule and the interactions between them, such as hydrogen bonding and π-π interactions (Gerova et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving compounds like 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid can include redox reactions, where the molecule undergoes reduction or oxidation. These reactions are pivotal in modifying the chemical structure to achieve desired properties or reactivities (Boduszek & Halama, 1998).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. For instance, the presence of a sulphonyl group can enhance water solubility, making these compounds more suitable for certain applications (Wilk et al., 2014).

Chemical Properties Analysis

The presence of functional groups like amino, methoxy, nitro, and sulphonyl imparts a range of chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and the ability to participate in hydrogen bonding. These properties are fundamental in determining the compound's behavior in chemical reactions and its potential applications (Gerova et al., 2016; Wilk et al., 2014).

Scientific Research Applications

Synthesis of Derivatives

One notable application of similar compounds to 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid is in the synthesis of derivatives. For instance, Wen-xiao (2007) demonstrated the synthesis of 2,5-bis(N-acetoacetylamino) benzenesulphonic acid using 2,5-diaminobenzenesulphonic acid, a compound closely related to 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid (Li Wen-xiao, 2007).

Chemical Modification of Membranes

Compounds like 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid are used in chemical modifications of membranes. Knauf and Rothstein (1971) explored the effects of amino-reactive reagents, including 2,4,6-trinitrobenzene sulfonic acid, on the permeability of human red blood cell membranes (P. Knauf & A. Rothstein, 1971).

Synthesis of Reactive Dyes

Another application is in the synthesis of reactive dyes. Kraska, Boruszczak, and Łandwijt (1999) used 2-chloro-5-nitrobenzenesulphonic-1 acid, a compound similar to 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid, as a raw material to synthesize reactive dyes (J. Kraska, Z. Boruszczak, & B. Łandwijt, 1999).

Reduction of Nitroarenes

Watanabe et al. (1984) discussed the reduction of nitroarenes to aminoarenes, an essential step in many chemical syntheses. Compounds like 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid could potentially play a role in similar processes (Yoshihisa Watanabe et al., 1984).

Interaction with Proteins and Peptides

The interaction of similar compounds with amino acids, peptides, and proteins is a key area of study. Freedman and Radda (1968) investigated the kinetics of reactions between 2,4,6-trinitrobenzenesulphonic acid and various amino acids, peptides, and proteins (R. Freedman & G. Radda, 1968).

properties

IUPAC Name

5-amino-4-methoxy-2-nitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O6S/c1-15-6-3-5(9(10)11)7(2-4(6)8)16(12,13)14/h2-3H,8H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSSZTDQUIRFNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)S(=O)(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10213184
Record name 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid
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Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-methoxy-2-nitrobenzenesulphonic acid

CAS RN

6375-05-9
Record name 5-Amino-4-methoxy-2-nitrobenzenesulfonic acid
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Record name 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid
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Record name 5-Amino-4-methoxy-2-nitrobenzenesulphonic acid
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Record name 5-amino-4-methoxy-2-nitrobenzenesulphonic acid
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